molecular formula C6H4ClIN2O3 B1436966 2-Chloro-5-iodo-6-methoxy-3-nitropyridine CAS No. 2316813-32-6

2-Chloro-5-iodo-6-methoxy-3-nitropyridine

Cat. No.: B1436966
CAS No.: 2316813-32-6
M. Wt: 314.46 g/mol
InChI Key: XWKRYKJQLCYDDJ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-6-methoxy-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClIN2O3. This compound is characterized by the presence of chlorine, iodine, methoxy, and nitro functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-6-methoxy-3-nitropyridine typically involves halogenation and nitration reactions. One common method includes the iodination of 2-Chloro-6-methoxy-3-nitropyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-6-methoxy-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing chlorine or iodine.

    Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.

    Reduction Reactions: The major product is 2-Chloro-5-iodo-6-methoxy-3-aminopyridine.

Scientific Research Applications

2-Chloro-5-iodo-6-methoxy-3-nitropyridine is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-6-methoxy-3-nitropyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product . In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxy-3-nitropyridine: Similar structure but lacks the iodine atom.

    2-Chloro-5-iodo-3-nitropyridine: Similar structure but lacks the methoxy group.

    2-Chloro-5-methyl-3-nitropyridine: Similar structure but has a methyl group instead of iodine.

Uniqueness

2-Chloro-5-iodo-6-methoxy-3-nitropyridine is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .

Biological Activity

Overview

2-Chloro-5-iodo-6-methoxy-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6_6H4_4ClIN2_2O3_3. Its unique structure, characterized by the presence of chlorine, iodine, methoxy, and nitro functional groups, influences its biological activity and reactivity in various chemical environments. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The compound's structure includes:

  • Chlorine (Cl) : Affects reactivity and biological interactions.
  • Iodine (I) : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxy (OCH3_3) : Contributes to the compound's electron-donating properties.
  • Nitro (NO2_2) : Plays a critical role in biological activity, particularly in redox reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly against targets involved in metabolic pathways.
  • Receptor Binding : Its structural components allow it to interact with various receptors, potentially modulating signaling pathways.
  • Antiproliferative Activity : Preliminary studies indicate that it may exhibit antiproliferative effects against certain cancer cell lines, although detailed data is still emerging.

Biological Activity Data

Recent studies have evaluated the biological activities of this compound in various contexts. Below is a summary of findings from notable research:

Study FocusFindingsReference
Enzyme InhibitionDemonstrated significant inhibition of specific enzymes related to metabolic processes.
Antiproliferative EffectsShowed moderate antiproliferative activity against cancer cell lines with IC50_{50} values ranging from 2.2 to 5.3 µM.
Trypanocidal ActivityExhibited trypanocidal effects, suggesting potential use against Trypanosoma cruzi; effectiveness linked to structural components.

Case Studies

  • Anticancer Activity : A study assessing various derivatives found that compounds similar to this compound displayed significant cytotoxicity against breast cancer cells (MCF-7) with IC50_{50} values indicating promising therapeutic potential.
  • Trypanocidal Properties : Research indicated that halogenated derivatives of nitro compounds exhibit enhanced trypanocidal activity. The presence of iodine and methoxy groups in this compound was correlated with increased interaction at the active site of enzymes involved in Trypanosoma metabolism.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other pyridine derivatives:

CompoundKey FeaturesBiological Activity
2-Chloro-6-methoxy-3-nitropyridineLacks iodine; lower lipophilicityWeaker enzyme inhibition
2-Chloro-5-iodo-3-nitropyridineSimilar structure; lacks methoxy groupReduced antiproliferative effects
2-Chloro-5-methyl-3-nitropyridineMethyl group instead of iodineDifferent interaction profile

Properties

IUPAC Name

2-chloro-5-iodo-6-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN2O3/c1-13-6-3(8)2-4(10(11)12)5(7)9-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKRYKJQLCYDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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